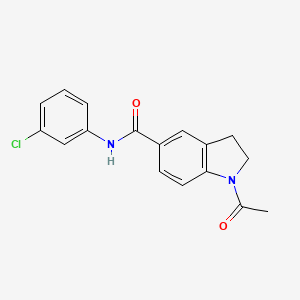
ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate
概要
説明
ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C14H12ClFNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate typically involves the reaction of 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinoline derivatives with carboxylic acid or ketone groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of quinoline derivatives with different functional groups replacing the halogen atoms.
科学的研究の応用
ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as antibacterial agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-1-methyl-4-oxo-, ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
Uniqueness
ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its ethoxy and fluoro substituents contribute to its potential as a versatile intermediate in the synthesis of various quinoline derivatives with enhanced biological activities.
特性
IUPAC Name |
ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3/c1-3-19-13-8-5-11(16)10(15)6-12(8)17-7-9(13)14(18)20-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQQSVJCMMSJSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC2=CC(=C(C=C21)F)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369446 | |
| Record name | 3-Quinolinecarboxylic acid, 7-chloro-4-ethoxy-6-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125292-94-6 | |
| Record name | 3-Quinolinecarboxylic acid, 7-chloro-4-ethoxy-6-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1651198.png)

![4-[(3-Chloro-4-methylphenyl)amino]-6-methoxyquinoline-3-carbonitrile](/img/structure/B1651200.png)
![2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1651201.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B1651202.png)
![N-[1,4-dimethyl-7-(4-methylpiperidin-1-yl)-2,3-dioxoquinoxalin-6-yl]-2-ethoxybenzamide](/img/structure/B1651203.png)
![N-(3,4-dimethoxybenzyl)-4-[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]butanamide](/img/structure/B1651204.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine](/img/structure/B1651206.png)
![3-[(3-chlorobenzyl)thio]-7-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1651210.png)
![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B1651213.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-7-(5-chloro-2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1651215.png)
![N-(4-chlorophenyl)-4-(2-{[(5-methyl-2-furyl)methyl]amino}-2-oxoethyl)-3-oxopiperazine-1-carboxamide](/img/structure/B1651217.png)

